4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline
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Overview
Description
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of methanesulfonyl, methoxy, and methyl groups attached to a dinitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound used in similar chemical reactions.
Tosylates: Compounds with a similar sulfonyl group but different aromatic cores.
Nitroanilines: A broader class of compounds with similar nitro groups but varying substituents.
Uniqueness
4-(Methanesulfonyl)-N-methoxy-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both methanesulfonyl and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
61496-53-5 |
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Molecular Formula |
C9H11N3O7S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O7S/c1-10(19-2)9-7(11(13)14)4-6(20(3,17)18)5-8(9)12(15)16/h4-5H,1-3H3 |
InChI Key |
BCVYZXNIFNMYKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
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